N-[cyano(3-methoxyphenyl)methyl]acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[cyano-(3-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8(14)13-11(7-12)9-4-3-5-10(6-9)15-2/h3-6,11H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMFPFXBFIBEKIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C#N)C1=CC(=CC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for N Cyano 3 Methoxyphenyl Methyl Acetamide
Primary Synthetic Routes and Reaction Conditions
The synthesis of N-[cyano(3-methoxyphenyl)methyl]acetamide is primarily achieved through methods analogous to the classical Strecker synthesis, which has been adapted for N-acylated derivatives. This approach involves a multi-component reaction that assembles the molecule from simpler precursors.
Cyanoacetylation of Substituted Amines
A principal route to this compound is a modification of the Strecker synthesis, a powerful method for preparing α-aminonitriles. organic-chemistry.orgwikipedia.org The classical Strecker synthesis involves the one-pot reaction of an aldehyde, ammonia, and a cyanide source. wikipedia.orgmasterorganicchemistry.com For N-acylated products like the target compound, the amine component is replaced with an amide, specifically acetamide (B32628).
This reaction proceeds via a three-component condensation of 3-methoxybenzaldehyde (B106831), acetamide, and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN). nih.gov However, the direct condensation involving a carboxamide is often challenging due to the reduced nucleophilicity of the amide nitrogen compared to an amine. nih.gov
To overcome this, a two-step approach is often employed:
Formation of an N-acylimine intermediate equivalent: 3-methoxybenzaldehyde is first reacted with acetamide under acidic conditions. This step can be sluggish and may require reagents that stabilize the resulting N-acylimine intermediate.
Cyanide Addition: The intermediate is then treated with a nucleophilic cyanide source. The cyanide ion attacks the electrophilic carbon of the imine, forming the α-aminonitrile backbone. libretexts.orgmasterorganicchemistry.com
The reaction conditions are critical for achieving a good yield. Various solvents and catalysts have been explored for analogous transformations.
Table 1: Illustrative Reaction Conditions for Strecker-Type Synthesis of N-Acylated α-Aminonitriles
| Parameter | Condition | Purpose |
|---|---|---|
| Aldehyde | 3-Methoxybenzaldehyde | Provides the methoxyphenylmethyl backbone. |
| Amide | Acetamide | Acts as the nitrogen and acetyl source. |
| Cyanide Source | Trimethylsilyl cyanide (TMSCN), KCN | Delivers the nucleophilic cyanide ion. |
| Solvent | Dichloromethane (DCM), Methanol (MeOH), Toluene | Provides the reaction medium. |
| Catalyst | Lewis Acids (e.g., InCl₃, BiBr₃), H₂SO₄ | Activates the carbonyl group and promotes imine formation. |
| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |
Alkylation Strategies Involving Cyanomethyl Moieties
An alternative theoretical approach involves alkylation strategies. While less direct for this specific substitution pattern, related compounds can be synthesized through N-alkylation pathways. One hypothetical route could involve the reaction of 2-cyano-N-(3-methoxybenzyl)acetamide's conjugate base with a suitable electrophile, although this would not yield the target molecule directly. A more plausible, albeit complex, alkylation strategy would be the reaction of 3-methoxybenzylamine (B130926) with a halo-substituted cyanoacetamide derivative. However, the Strecker-type synthesis remains the more direct and documented method for this class of compounds.
Mechanistic Investigations of Synthesis Pathways
Understanding the reaction mechanisms is key to optimizing the synthesis of this compound and improving its yield and selectivity.
Examination of Nucleophilic Reaction Intermediates
The core of the primary synthetic route involves the formation and reaction of key nucleophilic intermediates.
N-acylimine Intermediate: The reaction between 3-methoxybenzaldehyde and acetamide, typically under acidic catalysis, leads to the formation of an N-acylimine intermediate. The carbonyl oxygen of the aldehyde is first protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. wikipedia.org The nitrogen atom of acetamide then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration results in the formation of the N-acylimine. This intermediate is highly electrophilic and is the key species that reacts with the cyanide ion. nih.gov
Cyanide Nucleophile: The cyanide ion (CN⁻) is a potent nucleophile due to the negative charge on the carbon atom. libretexts.orgchemguide.co.uk It is typically generated in situ from sources like KCN with a weak acid or from TMSCN. organic-chemistry.orglibretexts.org The nucleophilic cyanide attacks the electrophilic carbon of the N-acylimine intermediate in a crucial carbon-carbon bond-forming step. youtube.com This nucleophilic addition leads to a tetrahedral intermediate which, upon workup, yields the final this compound product. libretexts.org
Role of Catalysis in Synthetic Yield and Selectivity
Acid Catalysis: Both Brønsted and Lewis acids are commonly used. Acid catalysts are essential for activating the aldehyde component (3-methoxybenzaldehyde) by protonating the carbonyl oxygen. This activation makes the carbonyl carbon more susceptible to nucleophilic attack by the weakly nucleophilic acetamide. wikipedia.orgmasterorganicchemistry.com
Lewis Acid Catalysts: Lewis acids such as indium(III) chloride (InCl₃) and bismuth(III) bromide (BiBr₃) have been shown to be effective in related Strecker-type reactions. They function by coordinating to the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the formation of the N-acylimine intermediate. nih.gov
Catalyst Impact on Yield: The choice of catalyst can significantly impact the reaction yield. An effective catalyst accelerates the formation of the N-acylimine intermediate, which is often the rate-limiting step, especially when using a weak nucleophile like an amide. nih.gov Without a catalyst, the reaction may proceed very slowly or not at all. Asymmetric catalysts have also been developed for Strecker reactions to produce specific enantiomers of amino acids, highlighting the potential for controlling stereoselectivity. nih.gov
Table 2: Comparison of Catalysts in Analogous N-Acylated Aminonitrile Syntheses
| Catalyst | Type | Role | Typical Yield Range |
|---|---|---|---|
| H₂SO₄ | Brønsted Acid | Protonates carbonyl, promotes dehydration. | Moderate |
| InCl₃ | Lewis Acid | Activates carbonyl group. | Good to Excellent |
| BiBr₃ | Lewis Acid | Activates carbonyl group. | Good to Excellent |
Chemical Reactivity and Mechanistic Studies of N Cyano 3 Methoxyphenyl Methyl Acetamide
Reaction Profiles of the Cyano Group
The cyano group (C≡N) is a versatile functional group characterized by a strong dipole moment and the presence of a carbon-nitrogen triple bond. This electronic configuration makes the carbon atom electrophilic and susceptible to attack by nucleophiles, while the nitrogen atom possesses a lone pair of electrons.
Nucleophilic Addition Reactions
The electrophilic carbon atom of the nitrile in N-[cyano(3-methoxyphenyl)methyl]acetamide is a prime target for nucleophilic attack. ekb.eg This can lead to the formation of a variety of new functional groups. The general mechanism involves the initial addition of a nucleophile to the carbon-nitrogen triple bond, forming an imine anion intermediate, which is then typically protonated or undergoes further reaction.
Common nucleophiles that can react with the cyano group include organometallic reagents (e.g., Grignard reagents), hydrides, and other carbon and heteroatom nucleophiles. For instance, the reaction with a Grignard reagent (R-MgX) would be expected to yield a ketone after hydrolysis of the intermediate imine.
Table 1: Predicted Nucleophilic Addition Reactions of the Cyano Group
| Nucleophile | Reagent Example | Expected Product (after hydrolysis) | Reaction Conditions |
|---|---|---|---|
| Grignard Reagent | Phenylmagnesium bromide | 1-(3-methoxyphenyl)-3-phenyl-3-oxopropan-1-amine | Anhydrous ether, followed by aqueous workup |
| Hydride | Lithium aluminum hydride | N-((3-methoxyphenyl)methyl)propane-1,3-diamine | Anhydrous THF, reflux |
| Organolithium | n-Butyllithium | 1-(3-methoxyphenyl)-3-oxohexan-1-amine | Anhydrous hexane, low temperature |
Participation in Cycloaddition Processes
The carbon-nitrogen triple bond of the cyano group can also participate as a dipolarophile in cycloaddition reactions, particularly [3+2] cycloadditions with 1,3-dipoles such as azides and nitrile oxides. These reactions are a powerful tool for the synthesis of five-membered heterocyclic rings. While unactivated nitriles are generally poor dienophiles in Diels-Alder reactions, they can participate in certain formal [2+2+2] cycloaddition strategies. mit.edu
The reaction of this compound with an azide, for example, would be expected to form a tetrazole derivative. The regioselectivity of such cycloadditions is often influenced by both electronic and steric factors.
Table 2: Potential Cycloaddition Reactions of the Cyano Group
| 1,3-Dipole | Reagent Example | Expected Heterocyclic Product | Reaction Conditions |
|---|---|---|---|
| Azide | Sodium azide | 5-((acetylamino)(3-methoxyphenyl)methyl)-1H-tetrazole | DMF, heat |
| Nitrile Oxide | Benzonitrile oxide | 3-phenyl-5-((acetylamino)(3-methoxyphenyl)methyl)isoxazole | Inert solvent (e.g., toluene), room temperature |
| Nitrone | N-methyl-C-phenylnitrone | 1-methyl-2-phenyl-5-((acetylamino)(3-methoxyphenyl)methyl)-1,2,5-oxadiazolidine | Chloroform, reflux |
Reactivity of the Acetamide (B32628) Nitrogen
The acetamide group contains a nitrogen atom with a lone pair of electrons, rendering it nucleophilic. However, the resonance delocalization of this lone pair into the adjacent carbonyl group reduces its basicity and nucleophilicity compared to an amine. Nevertheless, the acetamide nitrogen can still participate in a range of chemical reactions.
Condensation Reactions with Carbonyl Compounds
Cyanoacetamide derivatives are well-known to undergo Knoevenagel condensation with aldehydes and ketones. periodikos.com.br This reaction involves the active methylene (B1212753) group adjacent to the cyano group, which is deprotonated by a base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. For instance, the condensation of 2-cyanoacetamide (B1669375) with 3-methoxybenzaldehyde (B106831) yields 2-(3-methoxybenzylidene)-cyanoacetamide. nih.gov
Table 3: Knoevenagel Condensation of this compound with Carbonyl Compounds
| Carbonyl Compound | Base Catalyst | Expected Product | Reaction Conditions |
|---|---|---|---|
| Benzaldehyde | Piperidine | N-((3-methoxyphenyl)methyl)-2-cyano-3-phenylacrylamide | Ethanol, reflux |
| Acetone | Sodium ethoxide | N-((3-methoxyphenyl)methyl)-2-cyano-3-methylbut-2-enamide | Ethanol, room temperature |
| Cyclohexanone | Pyrrolidine | N-((3-methoxyphenyl)methyl)-2-(cyclohexylidene)cyanoacetamide | Methanol, reflux |
Substitution Reactions Involving the Amide Proton
The proton on the acetamide nitrogen is weakly acidic and can be removed by a strong base. The resulting amide anion can then act as a nucleophile in substitution reactions. For instance, it can be alkylated or acylated. The N-H bond of the amide can also participate in reactions such as N-chlorination, which is thought to proceed through the formation of an iminol intermediate. researchgate.net
Table 4: Potential Substitution Reactions at the Acetamide Nitrogen
| Electrophile | Reagent Example | Expected Product | Reaction Conditions |
|---|---|---|---|
| Alkyl Halide | Methyl iodide | N-[cyano(3-methoxyphenyl)methyl]-N-methylacetamide | Strong base (e.g., NaH), DMF |
| Acyl Chloride | Acetyl chloride | N-acetyl-N-[cyano(3-methoxyphenyl)methyl]acetamide | Pyridine, room temperature |
| Chlorinating Agent | Hypochlorous acid | N-chloro-N-[cyano(3-methoxyphenyl)methyl]acetamide | Aqueous solution |
Transformations of the (3-methoxyphenyl)methyl Moiety
The (3-methoxyphenyl)methyl group also offers sites for chemical modification. The methoxy (B1213986) group is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The benzylic position is also susceptible to certain transformations.
Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur primarily at the ortho and para positions relative to the activating methoxy group. The ether linkage of the methoxy group can also be cleaved under harsh acidic conditions, typically using reagents like hydrobromic acid (HBr) or boron tribromide (BBr3), to yield the corresponding phenol.
Table 5: Potential Transformations of the (3-methoxyphenyl)methyl Moiety
| Reaction Type | Reagent(s) | Expected Major Product(s) | Reaction Conditions |
|---|---|---|---|
| Nitration | HNO3, H2SO4 | N-[cyano(3-methoxy-4-nitrophenyl)methyl]acetamide and N-[cyano(3-methoxy-6-nitrophenyl)methyl]acetamide | Cold (0-5 °C) |
| Bromination | Br2, FeBr3 | N-[cyano(4-bromo-3-methoxyphenyl)methyl]acetamide | Inert solvent, dark |
| Ether Cleavage | HBr | N-[cyano(3-hydroxyphenyl)methyl]acetamide | Concentrated HBr, heat |
Electrophilic Aromatic Substitutions
The methoxy group (-OCH₃) on the phenyl ring is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. vaia.comwikipedia.org This is due to the resonance effect, where the lone pairs on the oxygen atom are delocalized into the aromatic system, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) carbons. organicchemistrytutor.com Consequently, electrophiles will preferentially attack these positions. The inductive effect of the electronegative oxygen atom, which withdraws electron density, slightly deactivates the meta positions relative to benzene (B151609). vaia.com
Common electrophilic aromatic substitution reactions and the expected major products for this compound are summarized in the table below. The reactions are generally faster than those of benzene due to the activating methoxy group. wikipedia.orgmsu.edu
| Reaction | Reagent | Expected Major Products |
| Bromination | Br₂ in a mild solvent (e.g., CCl₄) | 4-bromo and 2-bromo isomers |
| Nitration | Dilute HNO₃ | 4-nitro and 2-nitro isomers |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ (mild conditions) | 4-acetyl and 2-acetyl isomers |
| Sulfonation | Concentrated H₂SO₄ | 4-sulfonic acid and 2-sulfonic acid isomers |
It is important to note that the steric hindrance from the bulky N-[cyano(acetyl)methyl] group at position 1 might favor substitution at the less hindered para position (position 4) over the ortho positions (positions 2 and 6). libretexts.org
Side-Chain Functionalization Reactions
The side chain of this compound offers several avenues for functionalization, primarily involving the cyano and acetamide groups.
Hydrolysis:
Nitrile Hydrolysis: The cyano group can be hydrolyzed under acidic or basic conditions. libretexts.org Mild basic hydrolysis can selectively convert the nitrile to a primary amide, yielding N-[carbamoyl(3-methoxyphenyl)methyl]acetamide. arkat-usa.orgresearchgate.net More vigorous acidic or basic hydrolysis will lead to the formation of the corresponding carboxylic acid, 2-acetamido-2-(3-methoxyphenyl)acetic acid. libretexts.org
Amide Hydrolysis: The acetamide group can also be hydrolyzed under strong acidic or basic conditions to yield an amine, resulting in the formation of 2-amino-2-(3-methoxyphenyl)acetonitrile (B13017877). The reactivity of amides towards hydrolysis is generally lower than that of esters. wikipedia.org
Reactions of the α-carbon:
The α-carbon, situated between the phenyl ring and the cyano group, is benzylic and could be a site for radical reactions. Oxidative C-H bond functionalization has been used for the synthesis of α-aminonitriles, suggesting that this position could be susceptible to such transformations. mdpi.comrsc.org
Intramolecular Cyclization Pathways
One plausible pathway involves the Ritter reaction, where under strong acid catalysis, the nitrile could be activated towards nucleophilic attack by the amide oxygen, potentially leading to the formation of an oxazole (B20620) or a related heterocyclic system after subsequent rearrangement and dehydration.
Another possibility is a base-catalyzed cyclization. A strong base could deprotonate the acetamide nitrogen, and the resulting anion could attack the electrophilic carbon of the nitrile group. This could lead to the formation of a five- or six-membered ring containing nitrogen atoms. Studies on the intramolecular cyclization of N-aryl amides to form oxindoles demonstrate the feasibility of such ring-closing reactions. rsc.org
Oxidation and Reduction Chemistry
Oxidation:
The oxidation of this compound can target different parts of the molecule depending on the oxidizing agent and reaction conditions.
Side-Chain Oxidation: Strong oxidizing agents could lead to the cleavage of the side chain. Oxidative decarboxylation of α-amino acids to nitriles is a known transformation, suggesting that the α-amino nitrile moiety could be susceptible to oxidation. tandfonline.comtandfonline.comresearchgate.net
Aromatic Ring Oxidation: Under harsh oxidative conditions, the electron-rich aromatic ring could be degraded.
Anodic Oxidation: Electrochemical methods, such as anodic oxidation, have been shown to functionalize N-acyl compounds, which could be applicable here. researchgate.net
Reduction:
The reduction of this compound can be directed towards the nitrile group, the amide group, or both.
Nitrile Reduction: The cyano group can be selectively reduced to a primary amine using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂ with Raney nickel). organic-chemistry.orgwikipedia.org This would yield N-[2-aminoethyl(3-methoxyphenyl)methyl]acetamide. Diisobutylaluminium hydride (DIBAL-H) can be used to reduce the nitrile to an aldehyde after hydrolysis of the intermediate imine. wikipedia.org
Amide Reduction: The acetamide group can also be reduced to an ethylamine (B1201723) derivative using strong reducing agents like LiAlH₄, which would produce N-[cyano(3-methoxyphenyl)methyl]ethylamine. ntu.edu.sgyoutube.com
Chemoselective Reduction: Achieving chemoselectivity in the reduction of a molecule with both nitrile and amide groups can be challenging. However, certain reagents and conditions allow for the selective reduction of one group in the presence of the other. For instance, diisopropylaminoborane (B2863991) has been shown to reduce nitriles in the presence of esters, and similar selectivity might be achievable with amides under specific conditions. nih.gov Catalytic hydrogenation can also be tuned to selectively reduce nitriles over amides. researchgate.net
The expected products of the reduction of this compound are summarized in the following table:
| Reducing Agent | Functional Group Reduced | Major Product |
| LiAlH₄ (vigorous) | Both nitrile and amide | N-[2-aminoethyl(3-methoxyphenyl)methyl]ethylamine |
| H₂/Raney Ni | Nitrile | N-[2-aminoethyl(3-methoxyphenyl)methyl]acetamide |
| DIBAL-H, then H₃O⁺ | Nitrile | N-[formyl(3-methoxyphenyl)methyl]acetamide |
| LiAlH₄ (mild) | Amide | N-[cyano(3-methoxyphenyl)methyl]ethylamine |
N Cyano 3 Methoxyphenyl Methyl Acetamide As a Precursor in Advanced Organic Synthesis
Heterocyclic Compound Synthesis Applications
The presence of both electrophilic (cyano and carbonyl groups) and nucleophilic (amide nitrogen and active methylene) centers within the N-[cyano(3-methoxyphenyl)methyl]acetamide molecule makes it an exceptionally useful building block for the synthesis of heterocyclic structures.
Synthesis of Nitrogen-Containing Heterocycles
The cyanoacetamide functional group is a well-established synthon for the creation of various nitrogen-containing heterocycles. While direct examples involving this compound are not extensively documented, its reactivity can be inferred from the well-established chemistry of related N-substituted cyanoacetamides. These compounds are known to participate in cyclization reactions to form pyridines, pyrimidines, and pyrazoles. wikipedia.orgorganic-chemistry.orgnih.gov
For instance, the synthesis of substituted pyridones can be achieved through the reaction of N-substituted cyanoacetamides with α,β-unsaturated carbonyl compounds. This reaction typically proceeds via a Michael addition followed by an intramolecular cyclization and dehydration. Similarly, pyrimidine (B1678525) derivatives can be synthesized by reacting N-substituted cyanoacetamides with amidines or other suitable dinucleophiles. The reaction of this compound with hydrazine (B178648) derivatives is expected to yield pyrazole-based structures.
Formation of Sulfur-Containing Heterocycles
This compound is a promising candidate for the synthesis of sulfur-containing heterocycles, most notably thiophenes and thiazoles. The Gewald reaction, a powerful multi-component reaction, allows for the synthesis of 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester or α-cyanoacetamide, and elemental sulfur. wikipedia.orgnumberanalytics.com Given this, this compound could react with an α-methylene ketone or aldehyde and sulfur to produce a highly substituted 2-aminothiophene.
Furthermore, the cyanoacetamide moiety can be utilized in the Hantzsch thiazole (B1198619) synthesis or similar methodologies. By reacting with α-haloketones, this compound could potentially form an intermediate that, upon cyclization, would yield a substituted thiazole ring.
Construction of Fused Heterocyclic Systems
The reactivity of the cyanoacetamide group also extends to the synthesis of fused heterocyclic systems, where a new ring is constructed onto an existing one. N-substituted cyanoacetamides have been successfully employed in the synthesis of thieno[2,3-b]pyridines, pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines. iau.irresearchgate.netnih.gov
For example, the reaction of an N-substituted cyanoacetamide with a suitably functionalized thiophene (B33073) can lead to the formation of a thieno[2,3-b]pyridine (B153569) core. Similarly, by choosing appropriate reaction partners, the cyanoacetamide group can participate in cyclization reactions that lead to the formation of fused pyrimidine rings, such as in pyrido[1,2-a]pyrimidines. organic-chemistry.org The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of a 3-aminopyrazole (B16455) with a β-dicarbonyl compound or its equivalent, highlighting another potential synthetic route where a derivative of this compound could be involved. researchgate.netnih.gov
Role in Multi-Component Reaction Design
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The functional groups present in this compound make it a suitable component for various MCRs.
While specific participation of this compound in well-known MCRs like the Ugi, Passerini, or Biginelli reactions is not extensively reported, its structural features suggest potential applicability. For instance, in a Biginelli-type reaction, which typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea, a modified protocol could potentially incorporate a cyanoacetamide derivative. researchgate.netmdpi.com
The Gewald reaction, as mentioned earlier, is a prime example of an MCR where this compound can act as the active methylene (B1212753) component to generate highly substituted thiophenes. The ability to introduce the N-[1-(3-methoxyphenyl)ethyl] moiety into a complex molecular scaffold in a single, atom-economical step underscores the value of this precursor in MCR-based synthetic design.
Development of Diverse Molecular Scaffolds
The versatility of this compound as a precursor allows for the development of a wide range of molecular scaffolds. The heterocyclic systems synthesized from this compound, such as pyridines, pyrimidines, thiophenes, and their fused analogues, form the core of many biologically active molecules and functional materials.
The 3-methoxyphenyl (B12655295) group present in the molecule offers a site for further functionalization, allowing for the synthesis of a library of related compounds with diverse properties. The cyano and amide groups of the initial heterocyclic products can also be subjected to various chemical transformations to introduce additional complexity and functionality. This adaptability makes this compound a valuable starting material for generating novel molecular scaffolds for applications in medicinal chemistry, materials science, and agrochemicals.
Derivatization and Structural Modification Strategies for N Cyano 3 Methoxyphenyl Methyl Acetamide
Modification of the Cyano Functionality
The cyano group is a versatile functional group that can be transformed into a variety of other functionalities, offering a rich platform for derivatization.
Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or a primary amide. niscpr.res.in The complete hydrolysis to a carboxylic acid would yield N-[(carboxy)(3-methoxyphenyl)methyl]acetamide. Partial hydrolysis, which can sometimes be achieved under milder conditions, would result in the formation of N-[(carbamoyl)(3-methoxyphenyl)methyl]acetamide. The rate of hydrolysis can be influenced by the presence of the electron-withdrawing cyano group itself. niscpr.res.in
Reduction: The cyano group is readily reducible to a primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄), which would convert N-[cyano(3-methoxyphenyl)methyl]acetamide to N-[(2-aminoethyl)(3-methoxyphenyl)methyl]acetamide. libretexts.orglibretexts.org This introduces a basic amino group, significantly altering the molecule's properties.
Reaction with Organometallic Reagents: Grignard reagents can add to the electrophilic carbon of the nitrile to form an intermediate imine, which upon hydrolysis, yields a ketone. masterorganicchemistry.com For instance, reaction with methylmagnesium bromide followed by an aqueous workup would produce N-[1-(3-methoxyphenyl)-2-oxopropyl]acetamide. This strategy allows for the introduction of various alkyl or aryl groups at this position.
Cyclization Reactions: The cyano group, in conjunction with the adjacent active methylene (B1212753) group, can participate in cyclization reactions to form heterocyclic systems. Cyanoacetamide moieties are known to be valuable synthons in the synthesis of heterocycles like pyridines, thiazoles, and pyrimidines. ekb.eg
| Modification | Reagents and Conditions | Product Functional Group |
| Full Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Partial Hydrolysis | Mild acidic or basic conditions | Primary Amide |
| Reduction | 1. LiAlH₄, Ether; 2. H₂O | Primary Amine |
| Grignard Reaction | 1. R-MgBr, Ether; 2. H₃O⁺ | Ketone |
| Cyclization | Various electrophiles/dinucleophiles | Heterocycles |
Derivatization at the Acetamide (B32628) Linkage
The acetamide linkage offers sites for both N-alkylation/acylation and hydrolysis.
Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 2-amino-2-(3-methoxyphenyl)acetonitrile (B13017877) and acetic acid. This reaction effectively removes the acetyl group. The kinetics of N-substituted amide hydrolysis can be complex and are influenced by factors such as pH and temperature. psu.edu
N-Alkylation and N-Acylation: The nitrogen atom of the acetamide can potentially be alkylated or acylated, although this can be challenging due to the reduced nucleophilicity of the nitrogen atom when it is part of an amide. N-acylation could be achieved using a strong acylating agent under basic conditions. For instance, reaction with acetic anhydride (B1165640) could potentially lead to the formation of a diacetamide (B36884) derivative. nih.gov
Reduction: Similar to the cyano group, the amide carbonyl can also be reduced. Treatment with a strong reducing agent like LiAlH₄ would reduce the carbonyl group to a methylene group, converting the acetamide into an N-ethyl amine derivative, specifically N-ethyl-N-[cyano(3-methoxyphenyl)methyl]amine. ucalgary.cadoubtnut.com
| Modification | Reagents and Conditions | Resulting Moiety |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Primary Amine and Carboxylic Acid |
| N-Alkylation | Alkyl halide, strong base | N-Alkyl Acetamide |
| N-Acylation | Acyl halide/anhydride, base | N-Acyl Acetamide (Imide) |
| Reduction | 1. LiAlH₄, Ether; 2. H₂O | N-Ethyl Amine |
Structural Elaboration of the Phenyl Ring
The 3-methoxyphenyl (B12655295) ring is susceptible to electrophilic aromatic substitution, with the methoxy (B1213986) group and the N-acetylaminomethyl substituent directing the position of incoming electrophiles. The methoxy group is an activating, ortho-, para-director, while the N-acetylaminomethyl group is generally a deactivating ortho-, para-director. The interplay of these two groups will determine the regioselectivity of substitution reactions.
Nitration: Electrophilic nitration, typically using a mixture of nitric acid and sulfuric acid, would be expected to introduce a nitro group onto the phenyl ring. The most likely positions for substitution would be ortho and para to the activating methoxy group (positions 2, 4, and 6) and potentially ortho to the less activating N-acetylaminomethyl group. Regioselective nitration of anilines can be achieved using reagents like Fe(NO₃)₃·9H₂O. rsc.org
Halogenation: Electrophilic halogenation (e.g., with Br₂ and a Lewis acid catalyst) would introduce a halogen atom onto the aromatic ring, again with the positions ortho and para to the methoxy group being the most favored.
Friedel-Crafts Reactions: Friedel-Crafts alkylation or acylation could be used to introduce alkyl or acyl groups onto the phenyl ring. These reactions are catalyzed by Lewis acids and the regiochemical outcome would be dictated by the directing effects of the existing substituents.
| Reaction | Typical Reagents | Potential Substitution Positions |
| Nitration | HNO₃, H₂SO₄ | 2, 4, 6 |
| Bromination | Br₂, FeBr₃ | 2, 4, 6 |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2, 4, 6 |
| Friedel-Crafts Alkylation | RCl, AlCl₃ | 2, 4, 6 |
Stereocontrolled Derivatization Approaches
The carbon atom to which the cyano and N-acetylamino groups are attached is a chiral center. While the parent compound is likely synthesized as a racemate, stereocontrolled derivatization could be employed to generate enantiomerically pure or enriched derivatives.
Chiral Resolution: The racemic mixture of this compound could potentially be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and subsequent removal of the resolving agent.
Asymmetric Synthesis: A more direct approach would be the asymmetric synthesis of the molecule or its derivatives. This could involve the use of a chiral catalyst in the synthetic route. For example, a stereoselective Strecker synthesis or a related reaction could be employed to introduce the cyano and amino groups in a controlled stereochemical fashion.
Derivatization with Chiral Reagents: Reaction of the racemic starting material with a chiral derivatizing agent can lead to the formation of diastereomers, which can often be separated by standard chromatographic techniques. Subsequent cleavage of the chiral auxiliary would then yield the enantiomerically pure derivatives. Chemical derivatization is a common technique used to improve chromatographic separation, including for chiral compounds. masterorganicchemistry.com
| Approach | Description |
| Chiral Resolution | Separation of enantiomers from a racemic mixture. |
| Asymmetric Synthesis | Direct synthesis of a specific enantiomer using chiral catalysts or starting materials. |
| Diastereomeric Derivatization | Reaction with a chiral reagent to form separable diastereomers. |
Advanced Analytical Techniques in the Research of N Cyano 3 Methoxyphenyl Methyl Acetamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity of atoms and the chemical environment of each nucleus within N-[cyano(3-methoxyphenyl)methyl]acetamide can be established.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the expected signals would include:
Amide Proton (N-H): A broad singlet, typically in the downfield region (δ 7.5-8.5 ppm), the chemical shift of which can be influenced by solvent and concentration.
Aromatic Protons: The protons on the 3-methoxyphenyl (B12655295) ring would appear as a complex multiplet pattern in the aromatic region (δ 6.8-7.4 ppm). The substitution pattern will lead to distinct signals for the protons at positions 2, 4, 5, and 6 of the ring.
Methine Proton (CH-CN): A doublet, resulting from coupling with the adjacent amide proton, would be expected. Its chemical shift would be influenced by the electron-withdrawing cyano and amide groups.
Methoxy (B1213986) Protons (O-CH₃): A sharp singlet around δ 3.8 ppm is characteristic of the methoxy group attached to the aromatic ring. mdpi.com
Acetyl Protons (CO-CH₃): A singlet in the upfield region (around δ 2.1 ppm) corresponding to the three equivalent protons of the acetyl group. arabjchem.org
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The anticipated chemical shifts for this compound are:
Carbonyl Carbon (C=O): A signal in the highly deshielded region of the spectrum, typically around δ 168-170 ppm. arabjchem.org
Aromatic Carbons: Multiple signals in the δ 110-160 ppm range, with the carbon attached to the methoxy group appearing at a lower field (around δ 160 ppm) and others at higher fields. mdpi.com
Cyano Carbon (C≡N): A characteristic signal in the δ 115-120 ppm region.
Methine Carbon (CH-CN): A signal for the carbon atom attached to the cyano and amide groups.
Methoxy Carbon (O-CH₃): A signal around δ 55 ppm. mdpi.com
Acetyl Carbon (CO-CH₃): A signal in the upfield region, typically around δ 24 ppm. arabjchem.org
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments. mdpi.com
| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Amide (N-H) | 7.5 - 8.5 (s, br) | - |
| Aromatic (Ar-H) | 6.8 - 7.4 (m) | 110 - 160 |
| Methine (CH-CN) | Data not available | Data not available |
| Methoxy (O-CH₃) | ~3.8 (s) | ~55 |
| Acetyl (CO-CH₃) | ~2.1 (s) | ~24 |
| Carbonyl (C=O) | - | 168 - 170 |
| Cyano (C≡N) | - | 115 - 120 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a highly precise mass-to-charge ratio (m/z) measurement, HRMS can confirm the molecular formula of this compound.
Accurate Mass Determination: The experimentally determined monoisotopic mass from HRMS would be compared to the calculated theoretical mass of the molecular formula, C₁₁H₁₂N₂O₂. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.
Fragmentation Analysis: In addition to providing the molecular ion peak, mass spectrometry can be used to study the fragmentation patterns of the molecule. Techniques such as tandem mass spectrometry (MS/MS) can induce fragmentation of the parent ion, and the resulting fragment ions provide valuable structural information. For this compound, characteristic fragmentation pathways could include:
Cleavage of the amide bond, leading to fragments corresponding to the acetamide (B32628) moiety and the [cyano(3-methoxyphenyl)methyl] portion.
Loss of the cyano group.
Fragmentation of the methoxyphenyl ring.
The analysis of these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy.
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O₂ |
| Monoisotopic Mass | 204.0899 g/mol |
| Average Mass | 204.221 g/mol |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the FTIR spectrum would be expected to show the following characteristic absorption bands:
N-H Stretch: A moderate to strong absorption band in the region of 3300-3500 cm⁻¹, characteristic of the amide N-H bond.
C-H Stretch (Aromatic): Absorption bands typically appearing just above 3000 cm⁻¹.
C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ for the methyl and methine C-H bonds.
C≡N Stretch: A sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹, which is highly characteristic of a nitrile group.
C=O Stretch (Amide I): A strong, sharp absorption band around 1650-1680 cm⁻¹, corresponding to the carbonyl stretching vibration of the amide.
N-H Bend (Amide II): A medium to strong absorption band in the region of 1510-1570 cm⁻¹.
C=C Stretch (Aromatic): Several weaker absorptions in the 1450-1600 cm⁻¹ region.
C-O Stretch (Ether): A strong absorption band in the 1000-1300 cm⁻¹ range, indicative of the aryl-alkyl ether linkage.
The presence of these characteristic peaks in the FTIR spectrum provides strong evidence for the key functional groups within the molecule.
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Amide N-H Stretch | 3300 - 3500 | Moderate to Strong |
| Nitrile C≡N Stretch | 2220 - 2260 | Medium, Sharp |
| Amide C=O Stretch (Amide I) | 1650 - 1680 | Strong, Sharp |
| Amide N-H Bend (Amide II) | 1510 - 1570 | Medium to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Weak to Medium |
| Ether C-O Stretch | 1000 - 1300 | Strong |
X-ray Diffraction (XRD) for Crystalline Structure Analysis
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction (XRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
The crystal structure of this compound would reveal:
Molecular Conformation: The spatial arrangement of the different parts of the molecule, including the dihedral angles between the aromatic ring and the acetamide group.
Crystal Packing: How the individual molecules are arranged in the crystal lattice.
Intermolecular Interactions: The presence and nature of non-covalent interactions, such as hydrogen bonds (e.g., between the amide N-H and the carbonyl oxygen or cyano nitrogen of neighboring molecules), which play a crucial role in stabilizing the crystal structure. researchgate.net
Studies on similar N-aryl acetamide derivatives have shown that N–H⋯O hydrogen bonds are common motifs that lead to the formation of supramolecular chains or networks in the solid state. researchgate.net The crystal structure of this compound would likely exhibit similar hydrogen bonding patterns.
| Parameter | Information Provided |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the crystal lattice |
| Unit Cell Dimensions | a, b, c, α, β, γ |
| Bond Lengths and Angles | Precise geometric parameters |
| Hydrogen Bonding | Identification of donor-acceptor pairs and distances |
Advanced Chromatographic Methods for Purity and Separation Studies
Advanced chromatographic techniques are essential for assessing the purity of this compound and for its separation from starting materials, byproducts, and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would likely be suitable for the analysis of this compound.
Stationary Phase: A nonpolar stationary phase, such as a C18 column, would be appropriate. psu.edu
Mobile Phase: A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be used. sielc.com The composition of the mobile phase can be optimized to achieve good separation.
Detection: A UV detector would be effective, as the aromatic ring in the molecule will absorb UV light.
By developing a suitable HPLC method, the purity of a synthesized batch of this compound can be accurately determined.
Gas Chromatography (GC): Gas chromatography is another powerful separation technique, particularly for volatile and thermally stable compounds. For this compound, derivatization might be necessary to increase its volatility and thermal stability for GC analysis. researchgate.net GC coupled with a mass spectrometer (GC-MS) can provide both separation and identification of components in a mixture. acs.org
| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection |
|---|---|---|---|
| HPLC | Reversed-phase (e.g., C18) | Water/Acetonitrile or Water/Methanol gradient | UV-Vis |
| GC-MS | Capillary column (e.g., DB-5ms) | Helium | Mass Spectrometry |
Computational and Theoretical Studies on N Cyano 3 Methoxyphenyl Methyl Acetamide
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of N-[cyano(3-methoxyphenyl)methyl]acetamide. These calculations provide a foundational understanding of the molecule's stability, reactivity, and the nature of its chemical bonds.
Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting the chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comyoutube.com The energy of the HOMO is indicative of the molecule's ability to donate electrons, thus relating to its nucleophilicity. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, which is associated with its electrophilicity. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. taylorandfrancis.com
For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO densities across the molecule highlights these reactive centers. Theoretical calculations can provide the energies of these orbitals and visualize their spatial distribution.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.23 |
| HOMO-LUMO Gap | 5.62 |
Note: The data in this table is hypothetical and serves as an illustrative example of the typical output from quantum chemical calculations.
Theoretical calculations can be employed to map out the potential energy surface for various chemical reactions involving this compound. By identifying transition states and calculating their corresponding activation energies, the most favorable reaction pathways can be determined. This is invaluable for understanding reaction mechanisms and predicting the formation of specific products. For instance, the hydrolysis of the acetamide (B32628) or cyano group could be modeled to understand the energetic barriers and intermediates involved in these processes.
Molecular Modeling and Conformational Analysis
The three-dimensional structure of a molecule is intimately linked to its physical and biological properties. This compound possesses several rotatable bonds, leading to a variety of possible conformations. Molecular modeling techniques, including molecular mechanics and quantum chemical methods, are used to explore the conformational space of the molecule and identify the most stable, low-energy conformers. researchgate.netumich.edu
Conformational analysis helps in understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. The relative energies of different conformers can be calculated to determine their population distribution at a given temperature. This information is crucial for interpreting experimental data and for designing molecules with specific desired shapes and properties.
Prediction of Spectroscopic Properties
Computational methods can accurately predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for structure verification and interpretation. researchgate.net
Vibrational Spectroscopy: Theoretical calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. This aids in the assignment of experimental spectral bands to specific molecular vibrations. researchgate.net
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net These predicted NMR spectra are invaluable for confirming the molecular structure.
Electronic Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C≡N | Stretching | 2245 |
| C=O (Amide) | Stretching | 1680 |
| N-H (Amide) | Stretching | 3350 |
| C-O (Methoxy) | Stretching | 1250 |
Note: The data in this table is hypothetical and for illustrative purposes.
Structure-Reactivity Relationship (SAR) Theoretical Investigations
Theoretical investigations into the structure-activity relationship (SAR) of this compound and its analogues can provide valuable insights for the design of new compounds with enhanced properties. By systematically modifying the structure of the molecule in silico (e.g., by changing substituents on the phenyl ring) and calculating various electronic and structural parameters (descriptors), a quantitative structure-activity relationship (QSAR) model can be developed.
These descriptors can include:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Steric Descriptors: Molecular volume, surface area.
Topological Descriptors: Connectivity indices.
By correlating these calculated descriptors with experimentally observed activity, it becomes possible to predict the activity of novel, yet-to-be-synthesized compounds, thereby guiding synthetic efforts in a more targeted and efficient manner.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[cyano(3-methoxyphenyl)methyl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer :
- Step 1 : Start with substitution reactions under alkaline conditions. For example, react 3-chloro-4-fluoronitrobenzene with a methoxy-containing nucleophile (e.g., 3-methoxyphenylmethanol) to introduce the methoxyphenyl group .
- Step 2 : Reduce nitro intermediates (e.g., using Fe powder under acidic conditions) to generate aniline derivatives .
- Step 3 : Condense with cyanoacetic acid using coupling agents like DCC or EDC to form the acetamide backbone .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (typically 50–80°C) to enhance yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How can structural characterization of this compound be performed to confirm its identity?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to identify methoxy (-OCH) protons (~3.8 ppm) and the cyano group’s adjacent carbons (~115–120 ppm). Compare with published spectra of structurally related acetamides (e.g., N-(3-methoxyphenyl)acetamide) .
- Mass Spectrometry (LCMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns, such as McLafferty rearrangements for acetamide derivatives .
- FTIR : Validate carbonyl (C=O, ~1650–1700 cm) and nitrile (C≡N, ~2200–2260 cm) functional groups .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT or molecular dynamics) predict the reactivity or biological interactions of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to assess electron transfer potential. Use software like Gaussian or ORCA to model electrostatic potential (MESP) surfaces, highlighting nucleophilic/electrophilic sites (e.g., cyano group) .
- Molecular Dynamics (MD) : Apply the particle mesh Ewald (PME) method to simulate solvation effects in biological systems. Analyze hydrogen bonding between the acetamide moiety and target proteins (e.g., enzymes) using GROMACS or AMBER .
- Docking Studies : Use AutoDock Vina to predict binding affinities with receptors (e.g., pain-related ion channels), focusing on steric and electronic complementarity .
Q. How should researchers resolve contradictions in reported toxicity data for structurally similar acetamides?
- Methodological Answer :
- Data Triangulation : Compare toxicity studies of analogs (e.g., N-(3-methoxyphenyl)acetamide) across in vitro (e.g., cytotoxicity assays on HepG2 cells) and in vivo models (e.g., rodent LD) .
- Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450-mediated oxidation of the methoxy group) using liver microsomes. Monitor reactive intermediates via LC-MS/MS .
- Risk Assessment : Apply read-across strategies under REACH guidelines, leveraging existing data from compounds with shared substructures (e.g., cyanoacetamides) .
Q. What strategies can improve the bioavailability of this compound in pharmacological studies?
- Methodological Answer :
- Prodrug Design : Modify the cyano group into a hydrolyzable ester or amide to enhance membrane permeability .
- Nanocarrier Systems : Encapsulate the compound in liposomes or PLGA nanoparticles. Characterize particle size (DLS) and drug release profiles (dialysis bag method) .
- Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (P) and assess efflux mechanisms (e.g., P-glycoprotein interaction) .
Data Contradiction Analysis
Q. Why do different studies report varying yields for similar acetamide syntheses, and how can reproducibility be ensured?
- Methodological Answer :
- Root Cause Analysis : Identify variables such as catalyst purity (e.g., residual moisture in coupling agents) or solvent grade (e.g., anhydrous DMF vs. technical grade). Replicate reactions under controlled conditions (e.g., inert atmosphere) .
- Statistical Design : Use Design of Experiments (DoE) to optimize parameters (e.g., temperature, stoichiometry). Analyze via response surface methodology (RSM) to pinpoint critical factors .
- Cross-Lab Validation : Share protocols via platforms like protocols.io . Compare results using standardized reference materials (e.g., NMR spectra from PubChem) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
